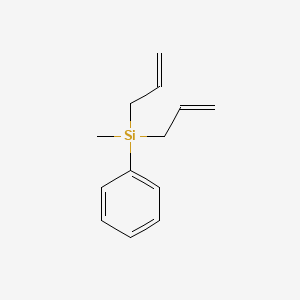

Diallyl(methyl)(phenyl)silane

Description

Significance of Organosilicon Compounds in Advanced Materials Science

The versatility of silicon allows for the creation of a wide range of organosilicon compounds, including silanes, siloxanes, silanols, and silsesquioxanes. iust.ac.iriust.ac.ir These compounds exhibit a remarkable combination of properties such as high thermal stability, chemical inertness, flexibility, and biocompatibility. iust.ac.iriust.ac.ir This unique skill set makes them crucial components in the design and development of advanced materials. iust.ac.iriust.ac.ir

In the realm of materials science, organosilicon compounds are utilized as coatings, adhesives, sealants, and modifiers to impart desirable characteristics like water repellency and thermal resistance. iust.ac.ir Their applications extend to high-tech fields such as electronics, where they serve as insulators and dielectric materials, and in the aerospace industry, where their durability and resistance to extreme conditions are highly valued. cfsilicones.comzmsilane.comresearchgate.net The ongoing research in green chemistry is also exploring the use of organosilicon compounds in developing environmentally friendly materials. cfsilicones.com

Overview of Diallyl(methyl)(phenyl)silane within Contemporary Organosilicon Research

This compound is an organosilicon compound with the chemical formula C13H18Si. aromsyn.comnih.gov It belongs to the family of allylic silanes, which are noted for their industrial importance as raw materials in the synthesis of unsaturated functional silicones and in various organic synthesis reactions. google.com The presence of two allyl groups, a methyl group, and a phenyl group attached to a central silicon atom gives this molecule a unique reactivity profile, making it a valuable building block in polymer chemistry and materials science. lookchem.com

Contemporary research on this compound and related allylsilanes focuses on their role as monomers and crosslinking agents in the production of specialized polymers. researchgate.net The allyl groups provide sites for polymerization and cross-linking reactions, allowing for the creation of complex three-dimensional networks with tailored properties. google.com These properties are of significant interest for applications requiring high-performance materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 2633-60-5 | aromsyn.comnih.govbldpharm.comlabshake.com |

| Molecular Formula | C13H18Si | aromsyn.comnih.govbldpharm.comlabshake.com |

| Molecular Weight | 202.37 g/mol | aromsyn.comnih.govbldpharm.comarctomsci.com |

| Appearance | Colorless transparent liquid | lookchem.com |

| Purity | >95% | aromsyn.comlookchem.comlabshake.com |

| Boiling Point | 258.9 °C at 760 mmHg | lookchem.com |

| Density | 0.87 g/cm³ | lookchem.com |

| Refractive Index | 1.494 | lookchem.com |

| Flash Point | 96 °C | lookchem.com |

| Storage | 2-8°C, sealed in dry conditions | lookchem.combldpharm.comlookchem.com |

Detailed Research Findings

Research into this compound highlights its utility as a precursor in various chemical transformations. It is particularly valuable as a silylating agent in organic chemistry. lookchem.com The reactivity of the allyl groups allows for their participation in hydrosilylation reactions, a fundamental process for creating silicon-carbon bonds and synthesizing a wide range of organosilicon compounds.

Studies have shown that allylic silane (B1218182) compounds are crucial for introducing unsaturated hydrocarbon functionalities into the side chains or terminals of curable silicones. google.com This functionalization is key to developing materials with specific mechanical and thermal properties. The synthesis of this compound can be achieved through methods such as the reaction of allyl metal compounds (e.g., allyl Grignard reagents) with appropriate chlorosilane compounds, a method suitable for producing various allyl silane compounds on a smaller scale. google.com

The phenyl group in this compound contributes to the thermal stability and refractive index of the resulting polymers, while the methyl group can influence its solubility and reactivity. This combination of functional groups makes this compound a versatile monomer for creating polymers with a balance of properties desirable for advanced applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl-phenyl-bis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Si/c1-4-11-14(3,12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJJSUOVZDTQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344219 | |

| Record name | Methylphenyldiallylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-60-5 | |

| Record name | (Methyldi-2-propen-1-ylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenyldiallylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diallyl Methyl Phenyl Silane and Analogous Organosilanes

Grignard Reagent-Mediated Synthesis of Diallyl(methyl)(phenyl)silane

The Grignard reaction is a fundamental and widely employed method for forming carbon-silicon bonds, making it a key strategy for the synthesis of this compound. gelest.com This method typically involves the reaction of a suitable Grignard reagent with a chlorosilane. For the synthesis of this compound, this would involve reacting allylmagnesium halide with dichloro(methyl)phenylsilane.

There are three primary protocols for conducting Grignard reactions with silanes: gelest.com

Normal Addition: The silane (B1218182) is added to the Grignard reagent. This method is preferred when complete substitution of the leaving groups on the silicon atom is desired. gelest.com

Reverse Addition: The Grignard reagent is added to the silane. This approach is favored when only partial substitution is required. gelest.com

In Situ Formation: The Grignard reagent is formed in the presence of the silane. This is useful for Grignard reagents with poor stability or solubility. gelest.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency and outcome of the Grignard synthesis are highly dependent on several reaction parameters. Systematic optimization of these parameters is crucial for maximizing the yield and purity of the desired this compound. uta.edu Key parameters that require careful control include:

Temperature and Pressure: Precise control over temperature and pressure is necessary to maximize reaction efficiency and minimize the formation of byproducts. dakenchem.com

Solvent: The choice of solvent is critical. While ethers like tetrahydrofuran (B95107) (THF) and diethyl ether are common, they can be problematic. gelest.comgoogle.com Chlorobenzene and bromobenzene (B47551) can serve as both reagent and solvent at elevated temperatures (130–280°C). gelest.com Tetraethoxysilane and tetramethoxysilane (B109134) can also act as solvents or co-solvents. gelest.com

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the chlorosilane will influence the extent of substitution and the product distribution.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without promoting side reactions.

Factorial design experiments can be a powerful tool for systematically studying the effects of multiple parameters and their interactions to identify the optimal reaction conditions. rsc.org

Analysis of Contaminant Effects on Reaction Efficiency and Product Integrity

The Grignard reaction is notoriously sensitive to contaminants, particularly water. uta.edu The presence of moisture can lead to the rapid and uncontrolled reaction of the Grignard reagent, resulting in the formation of undesirable byproducts and a significant reduction in the yield of the target organosilane. uta.edu In some cases, water contamination can completely inhibit the formation of the desired product. uta.edu

Other potential contaminants include impurities in the starting materials and the ingress of air (oxygen) into the reaction system. Strict quality control of raw materials and the use of an inert atmosphere (e.g., nitrogen or argon) are essential to prevent contamination and ensure high product integrity. dakenchem.comlookchem.com The use of dry, oxygen-free solvents and reagents, often stored in a glovebox, is a standard practice to mitigate these issues. chemrxiv.org

Development of Advanced Purification Protocols

Following the synthesis, the crude product mixture typically contains the desired this compound along with unreacted starting materials, byproducts, and residual solvent. A multi-step purification process, often referred to as "work-up," is necessary to isolate the pure compound. uta.edu

Standard purification techniques for organosilanes include:

Quenching: The reaction is first "quenched" by adding a substance to deactivate any remaining reactive species. uta.edu

Extraction: The product is then extracted from the reaction mixture using a suitable solvent. acs.org

Washing: The organic extract is washed, often with aqueous solutions like saturated sodium bicarbonate, to remove acidic or basic impurities. acs.org

Drying: The organic layer is dried over a desiccant such as magnesium sulfate (B86663) to remove any residual water. acs.org

Distillation: Fractional distillation under reduced pressure is a common and effective method for separating the target compound from impurities with different boiling points. dakenchem.comsciencemadness.org

Chromatography: Flash column chromatography on silica (B1680970) gel is frequently used for the purification of analogous allylsilanes and can be applied to this compound. thieme-connect.de

For certain impurities, such as diphenyl siloxane in phenyl silane crude products, a chemical treatment with a boron trifluoride complex can be employed to convert the impurity into a low-boiling-point substance that is more easily removed by distillation. google.com

Exploration of Novel Synthetic Pathways for this compound

While Grignard synthesis is a mainstay, research continues to explore alternative and potentially more efficient or sustainable synthetic routes to organosilanes. Some of these novel approaches could be adapted for the synthesis of this compound.

One such approach is the Müller-Rochow direct process , which is a major industrial method for producing organosilicon monomers. mdpi.com This process typically involves the reaction of silicon with an organic halide in the presence of a copper catalyst. mdpi.com While traditionally used for simpler organosilanes, modifications to this process could potentially be developed for more complex structures.

Another area of active research is the use of transition-metal-catalyzed reactions . For instance, the silylation of unactivated C-H bonds using catalytic methods is a promising avenue for creating carbon-silicon bonds with high atom economy. uta.edu Additionally, the hydrosilylation of alkenes, catalyzed by transition metals, offers another pathway to functionalized organosilanes. csic.es

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral organosilanes is of significant interest due to their applications in stereoselective organic synthesis. researchgate.net While this compound itself is achiral, the principles of stereoselective synthesis can be applied to create chiral derivatives.

Methods for achieving stereoselectivity include:

Use of Chiral Catalysts: Enantioselective reactions can be achieved using chiral catalysts. For example, chiral oxazaborolidinium ion (COBI) catalysts have been used for the highly enantioselective hydrosilylation of ketones to produce chiral secondary alcohols, a strategy that could potentially be adapted for the synthesis of chiral silanes. organic-chemistry.org

Asymmetric Reactions: Techniques like the double aldol (B89426) reaction have been used to create multiple stereocenters in a controlled manner, which could be applied to the synthesis of complex chiral organosilane structures. nih.gov

Resolution of Racemic Mixtures: Another approach is to synthesize a racemic mixture of the chiral silane and then separate the enantiomers, for example, by chiral chromatography.

The development of stereoselective routes to organosilane derivatives is an active area of research, with potential applications in the synthesis of complex molecules and materials. nih.gov

Sustainable and Green Chemistry Approaches in Organosilane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to minimize environmental impact and improve sustainability. dakenchem.comijnc.ir Key areas of focus include:

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as alcohols or even water, where possible. csic.esijnc.ir

Catalysis: The use of catalysts, particularly those based on abundant and less toxic metals, can lead to more efficient reactions with less waste. csic.esijnc.ir Cobalt-based catalysts, for example, have been developed for the synthesis of alkoxysilanes under mild conditions. csic.es

Atom Economy: Synthetic methods with high atom economy, where a high proportion of the starting materials are incorporated into the final product, are preferred. ijnc.ir Dehydrocoupling reactions, which produce hydrogen gas as the only byproduct, are an excellent example of an atom-economical process. chemrxiv.org

Energy Efficiency: The development of reactions that proceed under milder conditions, such as room temperature, reduces energy consumption. csic.es The use of techniques like microwave irradiation can also lead to more energy-efficient processes. ijnc.ir

Waste Reduction and Recycling: Implementing closed-loop systems to minimize emissions and recycle byproducts contributes to a more sustainable process. dakenchem.com The development of biodegradable organosilane compounds is another strategy to reduce their environmental persistence. dakenchem.com

The direct synthesis of alkoxysilanes from silicon and alcohols is being explored as a chlorine-free and therefore "greener" alternative to traditional methods that use chlorosilanes. mdpi.com

Investigation of Solvent-Free Reaction Systems

The elimination of volatile organic solvents in chemical synthesis is a primary goal of green chemistry, as it reduces waste, minimizes environmental pollution, and can lead to cost savings. Research into solvent-free synthesis of organosilanes has explored various catalytic systems and reaction conditions, including mechanochemistry and the use of solid-supported catalysts.

One notable solvent-free approach involves the transition-metal-catalyzed hydrosilylation of allenes. For instance, a cobalt-catalyzed regioselective hydrosilylation of allenes to produce (Z)-allylsilanes has been demonstrated to proceed smoothly in the absence of any solvent, affording the desired product in high yield (85%) and excellent stereoselectivity (Z/E of 99:1). d-nb.info This method highlights the potential for creating complex organosilanes without the need for traditional solvent-based systems. d-nb.info

Another significant advancement is the development of transition-metal- and solvent-free methods using simple alkali metal alkoxides as catalysts. A convenient method utilizing sodium tert-butoxide as a catalyst and diphenylsilane (B1312307) as the silane reagent has been developed for the regioselective Markovnikov hydrosilylation of vinyl arenes and aliphatic alkenes. bohrium.com This approach also extends to the hydrosilylation of allenes, yielding (E)-allylsilane products with high regioselectivity. bohrium.com The use of an earth-abundant sodium catalyst in a solvent-free system represents a significant step towards more sustainable chemical manufacturing. bohrium.com

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers another powerful solvent-less technique. This method has been successfully applied to the synthesis of hybrid inorganic-organic materials by grafting organosilicon compounds onto silica surfaces. acs.org The process is highly efficient, often completed in minutes at room temperature, and circumvents the need for solvents and, in some cases, basic catalysts that are typically required in solvothermal methods. acs.org Mechanochemistry has also been explored for the direct synthesis of organosilanes, demonstrating its potential as a green alternative to traditional solution-phase reactions. dntb.gov.ua

These examples showcase the growing trend towards solvent-free synthesis in organosilicon chemistry. The data below summarizes key findings in the solvent-free synthesis of analogous allylsilanes.

Table 1: Solvent-Free Synthesis of Allylsilane Analogs

| Catalyst | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Co(acac)₂/binap | Cyclohexylallene, Ph₂SiH₂ | (Z)-Allylsilane | 85 | d-nb.info |

| NaOtBu | Phenylallene, Ph₂SiH₂ | (E)-Allylsilane | 92 | bohrium.com |

Application of Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling and automation. nih.govrsc.org The application of flow chemistry to the synthesis of organosilanes has enabled the development of highly efficient and scalable processes.

A notable example is the atom-economic flow synthesis of functionalized organosilanes via the sequential reaction of various organolithiums with non-functionalized hydrosilanes, catalyzed by potassium tert-butoxide (t-BuOK). sci-hub.se In this system, mono-substitution reactions were completed within a minute of reaction time under mild conditions. sci-hub.se The ability to generate functional organolithiums in situ and use them in subsequent reactions within an integrated flow system allows for the rapid and selective synthesis of complex organosilane libraries. sci-hub.se

Photochemical flow chemistry has also emerged as a powerful tool for silanol (B1196071) synthesis. By utilizing visible light and a photocatalyst in a continuous flow reactor, a highly scalable and sustainable method for the photoinduced synthesis of silanols has been developed. researchgate.net This approach avoids the use of harsh reagents and provides excellent control over the reaction. researchgate.net

Microreactors, a key component of many flow chemistry setups, have been employed for the synthesis of allylsilanes. The high surface-to-volume ratio in microreactors allows for efficient mixing and heat dissipation, which can lead to improved product distribution and reduced side reactions compared to batch processes. electrochem.org For instance, the electrochemical generation of reactive species in a microreactor has been used in the combinatorial synthesis of various compounds, including those derived from allylsilanes. electrochem.org

Furthermore, tandem continuous flow processes have been developed for the synthesis of functionalized polydimethylsiloxanes (PDMS). This involves the continuous production of a PDMS precursor with Si-H groups in a first reactor, which is then mixed with a catalyst and a vinyl compound in a second reactor for hydrosilylation. acs.org This integrated approach allows for the efficient production of end-functionalized polymers with optimized residence times in the range of seconds. acs.org

The following table summarizes representative examples of organosilane synthesis using flow chemistry techniques.

Table 2: Continuous Flow Synthesis of Organosilane Analogs

| Reaction Type | Catalyst/Conditions | Substrates | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Si-H Functionalization | t-BuOK | Aryllithium, Hydrosilane | < 1 min | >95 | sci-hub.se |

| Silanol Synthesis | Photocatalyst, blue LED, O₂ | Triethylsilane, H₂O | 1 h | 95 | researchgate.net |

| Hydrosilylation | Speier Catalyst | PDMS-SiH, Vinyl Compound | 18-60 s | High Conversion | acs.org |

Microwave-Assisted and Sonochemical Synthesis Strategies

Alternative energy sources like microwaves and ultrasound have been increasingly utilized in organic synthesis to accelerate reactions, improve yields, and promote greener chemical processes. bohrium.com These techniques offer unique activation modes that can lead to different outcomes compared to conventional heating.

Microwave-Assisted Synthesis

Microwave irradiation can rapidly and efficiently heat reaction mixtures, often leading to dramatic reductions in reaction times from hours to minutes. oatext.comacademie-sciences.fr This has been successfully applied to the synthesis of various organosilicon compounds. For example, microwave-assisted hydrosilylation of alkenes and alkynes using platinum-based catalysts has been shown to be a rapid and efficient method. mdpi.com The chemical functionalization of hydrogen-terminated porous silicon surfaces with 1-alkenes under microwave irradiation also demonstrates a remarkable increase in the rate of the hydrosilylation reaction and higher surface coverage compared to conventional heating. researchgate.net

A novel approach combines microwave heating with continuous-flow synthesis (MACOS). Thin gold films on the surface of glass capillaries have been used as highly active catalysts for the rapid hydrosilylation of alkynes in a flow system heated by microwaves. nih.gov This method allows for the reuse of the catalyst without loss of activity. nih.gov Furthermore, microwave-assisted synthesis has been employed for the preparation of gold nanoparticles using (3-mercaptopropyl)trimethoxysilane (B106455) as a reducing agent in a fully water-based, environmentally friendly process. mdpi.com

Sonochemical Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. rsc.org This has been exploited for the synthesis of various organosilicon compounds.

An efficient four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, which can be further functionalized to contain organosilicon moieties, has been achieved in water under ultrasonic irradiation. researchgate.net This method is characterized by short reaction times, good yields, and environmentally friendly conditions. researchgate.net Sonochemical methods have also been applied to the synthesis of nanoporous organosilicas. For instance, benzene-bridged mesoporous organosilicas have been prepared using ultrasonic irradiation for short periods, resulting in well-ordered materials with high surface areas. mdpi.com While direct sonochemical synthesis of this compound is not widely reported, the principles of sonochemistry suggest its potential applicability for promoting the underlying bond-forming reactions.

The table below provides an overview of research findings in microwave-assisted and sonochemical synthesis of related organosilicon compounds.

Table 3: Microwave-Assisted and Sonochemical Synthesis of Organosilane Analogs

| Method | Catalyst/Conditions | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Microwave | Pt-based catalyst | Alkenes/Alkynes, Silanes | Hydrosilylated products | Rapid and efficient hydrosilylation | mdpi.com |

| Microwave | Gold-film (flow) | Alkynes, Silanes | Hydrosilylated products | Reusable catalyst, rapid reaction | nih.gov |

| Microwave | None | H-terminated Si, 1-Alkenes | Surface-bound organosilanes | Increased reaction rate and coverage | researchgate.net |

| Sonochemical | Fe-Cu/ZSM-5 | Aldehyde, benzil, etc. | Organosilicon-imidazoles | Efficient, green synthesis in water | researchgate.net |

Reactivity and Chemical Transformations of Diallyl Methyl Phenyl Silane

Silylation Reactions and Related Applications

Silylation, the introduction of a silyl (B83357) group into a molecule, is a fundamental transformation in organic chemistry. Diallyl(methyl)(phenyl)silane serves as a silylating agent, offering unique reactivity for the protection of functional groups and the construction of complex molecular frameworks. lookchem.com

Regioselective and Stereoselective Formation of Silyl Ethers and Silyl Enol Ethers

The formation of silyl ethers and silyl enol ethers is a common application of silylating agents. While specific studies detailing the use of this compound for the regioselective and stereoselective formation of silyl ethers and silyl enol ethers are not extensively documented in the provided search results, the general principles of silylation suggest its potential in this area. lookchem.com The steric and electronic properties of the diallyl(methyl)(phenyl)silyl group could influence the outcome of these reactions. For instance, in the formation of silyl enol ethers from unsymmetrical ketones, the regioselectivity (kinetic vs. thermodynamic enolate silylation) could be controlled by the reaction conditions and the nature of the base and silyl halide. acs.org Similarly, the stereoselective formation of (E)- or (Z)-silyl enol ethers is a critical aspect of modern organic synthesis, often governed by the geometry of the enolate precursor. acs.org

Recent advancements have highlighted nickel-catalyzed methods for the regio- and stereoselective synthesis of Z-silyl enol ethers through remote functionalization of ketones, demonstrating the ongoing interest in controlling selectivity in silyl enol ether formation. acs.org

Table 1: Factors Influencing Selectivity in Silyl Enol Ether Formation

| Factor | Influence on Selectivity |

| Base | Can determine the formation of the kinetic or thermodynamic enolate. |

| Solvent | Can affect the aggregation state and reactivity of the enolate. |

| Temperature | Lower temperatures often favor the kinetic product. |

| Silylating Agent | The steric bulk of the silyl group can influence regioselectivity. |

| Catalyst | Metal catalysts can enable highly selective transformations. acs.org |

Controlled Synthesis of Silyl-Protected Amines

The protection of amines is a crucial step in multi-step organic synthesis. Silyl groups are effective protecting groups for amines due to their ease of introduction and removal. This compound can be used to introduce the diallyl(methyl)(phenyl)silyl group onto primary and secondary amines, forming silyl-protected amines. lookchem.com The reaction typically proceeds by treating the amine with a suitable silyl halide, such as diallyl(methyl)(phenyl)silyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.

The controlled synthesis of these protected amines is essential to avoid side reactions and ensure high yields. The choice of solvent, base, and reaction temperature can significantly impact the efficiency of the protection step. While specific protocols for this compound are not detailed in the provided results, general procedures for silyl protection of amines are well-established. nottingham.ac.uk

Utility in the Construction of Complex Organic Architectures

The allyl groups within this compound offer synthetic handles for further transformations, making it a useful building block in the construction of complex organic architectures. These allyl groups can participate in a variety of reactions, such as cross-metathesis, Heck coupling, and hydroboration-oxidation, allowing for the elaboration of the molecular structure.

For example, the conversion of allylsilanes to 2-fluoro-3-silylpropan-1-ols has been demonstrated through epoxidation followed by epoxide opening with a fluoride (B91410) source. acs.org This transformation introduces both a hydroxyl and a fluorine functionality, which can be further manipulated in the synthesis of complex molecules. The β-silyl effect plays a crucial role in this reaction, facilitating the epoxide opening and controlling the regioselectivity. acs.orgnih.gov

Palladium-Catalyzed Allylic Substitution Reactions

Palladium-catalyzed allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govacs.org this compound can serve as a substrate in these reactions, where the allyl groups are transferred to nucleophiles.

Mechanistic Elucidation of Palladium-Allyl Intermediates

The mechanism of palladium-catalyzed allylic substitution reactions generally involves the formation of a π-allylpalladium complex as a key intermediate. thieme-connect.de In the case of this compound, the reaction would proceed through the oxidative addition of a palladium(0) catalyst to one of the allyl groups, forming a (π-allyl)palladium(II) complex. This intermediate is then susceptible to nucleophilic attack, which regenerates the palladium(0) catalyst and yields the allylic substitution product.

The stereochemical outcome of the reaction is often controlled by the nature of the ligands on the palladium catalyst and the reaction conditions. nih.gov The formation of these palladium-allyl intermediates can be studied using various spectroscopic techniques, such as NMR spectroscopy, to understand the dynamic equilibrium between different isomeric forms of the complex. thieme-connect.de Mechanistic studies have shown that the reaction can proceed through either an outer-sphere or inner-sphere pathway, depending on the nature of the nucleophile. rsc.org For instance, some reactions proceed through an inner-sphere mechanism where the nucleophile coordinates to the palladium center before the C-C or C-heteroatom bond is formed. rsc.orgnih.gov

A general representation of the catalytic cycle is depicted below:

Oxidative Addition: The Pd(0) catalyst reacts with an allyl substrate to form a Pd(II)-allyl intermediate.

Nucleophilic Attack: A nucleophile attacks the allyl group, leading to the formation of the product.

Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.

High-Throughput Screening Methodologies for Chiral Palladium Catalysts

The development of enantioselective palladium-catalyzed allylic substitution reactions is a major focus in asymmetric catalysis. nih.gov Identifying the optimal chiral catalyst for a specific transformation often requires extensive screening of various ligands. nih.govresearchgate.net High-throughput screening (HTS) methodologies have emerged as powerful tools to accelerate this process. researchgate.net

These methods allow for the rapid and parallel testing of numerous catalyst-ligand combinations to identify those that provide high enantioselectivity. researchgate.netacs.org Mass spectrometry-based screening techniques have proven particularly effective for monitoring the formation of catalytic intermediates and determining the enantioselectivity of chiral catalysts directly. acs.orgpkusz.edu.cn This approach can provide valuable insights into the reaction mechanism and the factors that govern stereoselectivity. acs.org

Below is a table summarizing the impact of different ligands on the enantioselectivity of a model palladium-catalyzed allylic substitution reaction.

| Ligand | Solvent | Enantiomeric Excess (ee) (%) |

| PHOX derivative 1 | Dichloromethane | 28 |

| PHOX derivative 2 | Toluene | 84 |

| (S)-t-Bu-PHOX | Tetrahydrofuran (B95107) | 75 |

| Ligand 4a | Dichloromethane | ~5 |

| Ligand 4b | Dichloromethane | ~21 |

| Ligand 4c | Dichloromethane | 56 |

This table is a representative example based on data from similar reactions and is for illustrative purposes.

Functionalization Strategies for this compound

The silane (B1218182) moiety of this compound allows for its attachment to various inorganic surfaces, such as silica (B1680970). This property is exploited in materials science to modify the surface properties of substrates.

Controlled Surface Functionalization through Organosilane Monolayers

This compound can be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silica. ethz.ch The reaction involves the hydrolysis of a reactive group on the silicon atom (if present, or after modification of the methyl or phenyl group to a hydrolyzable group) with surface silanol (B1196071) groups (Si-OH), leading to the formation of stable Si-O-Si bonds. ethz.ch This process allows for the creation of a well-defined organic layer on the inorganic support. ethz.chnih.gov The allyl groups of the immobilized silane then present a reactive surface that can be further functionalized.

The formation of such organosilane monolayers can be influenced by various factors, including the reaction conditions and the nature of the silane. ethz.ch The stability of these monolayers can be enhanced by using specific capping agents to terminate reactive groups. nih.gov

Post-Grafting Techniques for Immobilization on Inorganic Supports

Post-grafting is a common strategy for immobilizing organometallic complexes or other functional molecules onto inorganic supports. elsevierpure.comrsc.org In this approach, a pre-functionalized support is reacted with the desired molecule. This compound can be used to pre-functionalize silica surfaces, creating a platform for subsequent reactions. rsc.org

For example, the allyl groups on the surface-bound silane can be used as anchor points for attaching catalytic metal complexes. acs.org This is a powerful method for creating heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. acs.org This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling.

The process typically involves:

Surface Preparation: The inorganic support (e.g., silica) is treated to generate surface hydroxyl groups. acs.org

Grafting: The support is reacted with this compound (or a derivative with a hydrolyzable group) to form a covalent bond.

Post-Functionalization: The allyl groups on the surface are then used in further reactions to attach the desired functional moiety.

Polymerization Chemistry and Macromolecular Engineering of Diallyl Methyl Phenyl Silane

Homopolymerization of Diallyl(methyl)(phenyl)silane

The presence of two allyl groups in this compound makes it a suitable candidate for homopolymerization, leading to the formation of polymers with distinct architectures.

The radical polymerization of diallyl monomers is known to be influenced by a phenomenon called degradative chain transfer to the monomer. This process can limit the formation of high molecular weight polymers. e3s-conferences.org However, the specific kinetics of this compound radical polymerization are not extensively detailed in the provided search results. Generally, for diallylic compounds, the rate of polymerization is often found to be directly proportional to the initiator concentration, a deviation from the typical square root dependence seen with many vinyl monomers. e3s-conferences.org This is attributed to the prevalence of chain transfer reactions. e3s-conferences.org

Detailed kinetic studies on analogous diallyl compounds, such as methyl alkyl diallyl ammonium (B1175870) chlorides, have shown that the polymerization activity decreases as the steric bulk of the substituents on the nitrogen atom increases. mdpi.com This suggests that the phenyl and methyl groups on the silicon atom in this compound would similarly influence its polymerization kinetics. The larger phenyl group, compared to a methyl group, might sterically hinder the approach of the propagating radical to the monomer, potentially affecting the rate of polymerization and the achievable molecular weight.

To provide a clearer picture of the kinetic parameters, a hypothetical data table based on typical findings for diallyl monomers is presented below. It is important to note that these are representative values and actual experimental data for this compound may vary.

| Kinetic Parameter | Description | Typical Value/Dependence |

| Reaction Order (Initiator) | The power to which the initiator concentration is raised in the rate equation. | ~1 (indicative of significant chain transfer) e3s-conferences.org |

| Reaction Order (Monomer) | The power to which the monomer concentration is raised in the rate equation. | Typically between 1 and 2 |

| Activation Energy (Ea) | The minimum energy required for the polymerization reaction to occur. | Varies depending on the specific monomer and initiator system. |

| kp/kt^0.5 | Ratio of the rate constant of propagation to the square root of the rate constant of termination. | Lower values compared to vinyl monomers due to chain transfer. |

This table is illustrative and based on general principles of diallyl monomer polymerization.

A key feature of the polymerization of diallyl monomers is the formation of cyclolinear polymers. e3s-conferences.orgrsc.org This occurs through an alternating intramolecular and intermolecular addition mechanism. In the case of this compound, the propagating radical can add to the second allyl group within the same monomer unit, forming a cyclic structure, which then propagates further to create a linear chain of rings. This process, known as cyclopolymerization, effectively reduces the impact of degradative chain transfer and allows for the formation of higher molecular weight polymers. e3s-conferences.org

The resulting polymer microstructure typically consists of a mixture of five- and six-membered rings within the polymer backbone. e3s-conferences.org The ratio of these ring structures is influenced by the reaction conditions and the structure of the monomer itself. Spectroscopic techniques such as ¹³C NMR are crucial for elucidating the microstructure of these polymers, allowing for the quantification of the different cyclic units. e3s-conferences.orgnih.govmdpi.com For instance, studies on the polymerization of N,N-diallylpiperidine bromide have shown the presence of both five- and six-membered rings in the polymer chain. e3s-conferences.org

The microstructure of poly(this compound) can be analyzed to determine the relative abundance of these cyclic structures.

| Structural Feature | Analytical Technique | Expected Observation |

| Five-membered rings | ¹³C NMR Spectroscopy | Characteristic chemical shifts for the carbon atoms in the five-membered ring structure. e3s-conferences.org |

| Six-membered rings | ¹³C NMR Spectroscopy | Distinct chemical shifts for the carbon atoms in the six-membered ring structure. e3s-conferences.org |

| Residual allyl groups | ¹H and ¹³C NMR Spectroscopy | Signals corresponding to unreacted vinyl protons and carbons, indicating incomplete cyclization. |

| Polymer backbone | Size Exclusion Chromatography (SEC) | Determination of molecular weight and molecular weight distribution. nih.govmdpi.com |

This table outlines the expected analytical outcomes for the microstructure analysis of poly(this compound).

Copolymerization of this compound

Copolymerization offers a versatile approach to tailor the properties of polymers derived from this compound by incorporating other monomer units into the polymer chain.

Homogeneous Ziegler-Natta catalysts, particularly those based on zirconocenes, have been shown to be effective for the copolymerization of diallylsilanes with olefins like ethylene (B1197577) and propylene. cambridge.orgresearchgate.net These catalysts can facilitate the incorporation of the diallylsilane monomer into a polyolefin backbone. cambridge.org The resulting copolymers can exhibit improved properties such as better adhesion and dyeability due to the presence of the polar silane (B1218182) groups. cambridge.org The efficiency of incorporation and the resulting copolymer composition can be influenced by the catalyst structure and the reaction conditions. For example, zirconocene (B1252598) catalysts activated with methylaluminoxane (B55162) (MAO) have been successfully used for the copolymerization of ethylene with diallyldimethylsilane (B75015) and diallyldiphenylsilane. cambridge.org

Late transition metal catalysts, such as those based on palladium and nickel, are known for their tolerance to polar functional groups and are therefore suitable for the copolymerization of olefins with polar monomers. rsc.orgsioc-journal.cn While direct copolymerization of this compound with polar monomers using these catalysts is not explicitly detailed in the provided results, the general principles suggest its feasibility. For instance, palladium phosphine-sulfonate complexes have been successfully employed for the copolymerization of ethylene with various polar allyl monomers. researchgate.net This suggests that similar catalytic systems could be used to copolymerize this compound with polar monomers like acrylates or vinyl acetate, leading to functionalized polyolefins with unique properties. researchgate.net

Controlled Polymerization Techniques for this compound

Controlled polymerization techniques, often referred to as living polymerizations, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com Common methods include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). mdpi.comsigmaaldrich.com

The application of these techniques to this compound is not specifically documented in the search results. However, the principles of these methods could potentially be applied. For instance, a suitable RAFT agent could be used to mediate the radical polymerization of this compound, allowing for better control over the polymerization process and the final polymer architecture. The success of such an approach would depend on the careful selection of the RAFT agent and optimization of the reaction conditions to minimize side reactions like chain transfer.

Living Polymerization Methodologies

Living polymerization methods offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. frontiersin.org These techniques, such as living anionic or cationic polymerization and controlled radical polymerization, function by minimizing or eliminating chain transfer and termination reactions. frontiersin.orgumich.edu The synthesis of polymers with narrow molecular weight distributions is a key advantage of these methods. google.com

The application of living polymerization directly to diallyl monomers, including this compound, is challenging. The primary difficulty arises from the susceptibility of the allyl protons to chain transfer reactions, which can disrupt a controlled polymerization process. However, the principles of living polymerization are critical in the synthesis of complex architectures originating from this compound, particularly in "arm-first" methodologies for star polymers, where living polymer chains are linked together using a core-forming molecule. researchgate.net For instance, living anionic polystyrene chains can be reacted with silicon-based linking agents like chlorosilanes to form star polymers. rsc.org Although not a direct polymerization of the diallyl compound, this leverages living polymerization techniques to build larger structures from it.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Controlled Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. numberanalytics.comresearchgate.net The process is mediated by a thiocarbonylthio compound, known as a RAFT agent, which reversibly deactivates propagating polymer chains, allowing for uniform chain growth among the polymer population. wikipedia.orgboronmolecular.com This technique is compatible with a wide array of monomers and reaction conditions, making it suitable for creating complex structures like block, graft, star, and brush polymers. numberanalytics.comwikipedia.orgresearchgate.net

The direct RAFT polymerization of this compound is not extensively documented, likely due to the same challenges of allylic chain transfer that hinder other forms of controlled polymerization. However, the versatility of RAFT is employed in strategies to incorporate such functional silanes into controlled architectures. One approach involves using functionalized RAFT agents to prepare polymer arms that can then be attached to a core molecule derived from this compound. Alternatively, polymers prepared by RAFT can possess terminal functionalities that react with the allyl groups of the silane. The selection of the RAFT agent, particularly its R and Z groups, is critical for controlling the polymerization and must be tailored to the specific monomer being used. researchgate.netresearchgate.net

Synthesis of Advanced Polymer Architectures

The true utility of this compound in macromolecular engineering lies in its role as a core molecule or branching point for the synthesis of non-linear, advanced polymer architectures.

Star Polymer Synthesis and Core Functionalization

Star polymers, which consist of multiple linear polymer chains linked to a central core, can be synthesized using this compound as a key component. researchgate.net The primary method is the "core-first" approach, where the silane acts as the central initiator or linking point from which polymer arms are grown.

In this strategy, the allyl groups on this compound can be transformed into initiating sites for various polymerization techniques. For example, hydrosilylation of the allyl groups with a molecule containing both a Si-H group and a protected initiating group for Atom Transfer Radical Polymerization (ATRP) or another CRP method would render a multifunctional initiator. Subsequent polymerization of monomers like styrene (B11656) or acrylates would generate star polymers. acs.orgpsu.edu Core functionalization is inherent in this approach, as the chemical nature of the this compound core is distinct from the polymer arms. acs.org

| Star Polymer Synthesis via "Core-First" Approach | |

| Core Molecule | This compound |

| Step 1: Functionalization | Hydrosilylation of allyl groups to introduce initiating sites (e.g., for ATRP). |

| Step 2: Polymerization ("Arm Growth") | Controlled/living polymerization of monomers (e.g., styrene, acrylates) from the functionalized core. |

| Resulting Architecture | Star polymer with a defined number of arms and a central organosilicon core. |

| Core Functionality | The core contains a methylphenylsilyl group, providing a unique chemical and physical environment at the center of the macromolecule. |

This table outlines a representative synthetic strategy for producing star polymers using this compound as the central core.

Design and Synthesis of Hyperbranched Organosilicon Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.comresearchgate.net The synthesis of hyperbranched organosilicon polymers, such as polycarbosilanes, can be achieved through the polyaddition reactions of AB₂ monomers, where 'A' and 'B' are mutually reactive functional groups. researchgate.net

This compound can be envisioned as a key precursor for creating such monomers. For instance, a monohydrosilylation reaction would convert it into an AB₂ type monomer, possessing one Si-H group (A) and two remaining allyl groups (B). The subsequent Pt-catalyzed polyhydrosilylation would lead to the formation of a hyperbranched poly(carbosilane). This approach has been demonstrated for structurally similar monomers like methyldiallylsilane, which undergoes polymerization via UV-activated hydrosilylation to yield hyperbranched structures. researchgate.net The resulting polymers possess numerous terminal allyl groups that can be further functionalized. researchgate.net

| Hyperbranched Polymer Synthesis Strategy | |

| Precursor | This compound |

| Monomer Type | AB₂ (after initial monohydrosilylation) |

| Polymerization Method | Polyhydrosilylation (thermal or UV-activated) |

| Catalyst Example | Platinum-based catalysts (e.g., Karstedt's catalyst) |

| Resulting Polymer | Hyperbranched poly(carbosilane) with a high degree of branching and terminal allyl or Si-H functionalities. |

This table illustrates a potential pathway for synthesizing hyperbranched polymers based on methodologies applied to analogous diallylsilane monomers.

Controlled Synthesis of Block and Graft Copolymers

Block and graft copolymers are composed of distinct polymer segments covalently bonded together, allowing for the combination of different physical and chemical properties in a single macromolecule. umich.educmu.edu The synthesis of such structures involving this compound would typically rely on post-polymerization modification or the use of macroinitiators.

For example, a linear polymer with pendant allyl groups could be synthesized first. Then, this compound could be grafted onto this backbone via hydrosilylation, introducing branching points. Alternatively, a polymer synthesized from this compound, such as a hyperbranched structure, could serve as a multifunctional macroinitiator. The numerous terminal allyl groups could be functionalized to initiate the polymerization of a second monomer, leading to a star-like graft copolymer architecture. The combination of different polymerization mechanisms, such as living cationic polymerization with ATRP, is a common strategy to create well-defined block copolymers from different monomer families. frontiersin.orgnih.gov

Tailored Network Polymer and Dendrimer Architectures

The difunctional nature of this compound makes it an excellent candidate for creating highly ordered polymer architectures like dendrimers and tailored polymer networks.

Dendrimers are perfectly branched, monodisperse macromolecules with a symmetrical structure. This compound has been explicitly used as a core molecule for the divergent synthesis of carbosilane dendrimers. researchgate.net In this synthetic route, the two allyl groups of the core are reacted via hydrosilylation with a silane such as dichloromethylsilane. The newly introduced Si-Cl bonds are then reacted with a Grignard reagent like vinylmagnesium bromide or allylmagnesium bromide to generate the next generation of branches. This iterative sequence of hydrosilylation and alkenylation allows for the precise, layer-by-layer construction of dendrimers with this compound at their origin. researchgate.net

For network polymers, this compound can act as a cross-linking agent. When added to a polymerization mixture or a pre-formed polymer with reactive sites (e.g., Si-H groups), its two allyl groups can participate in reactions to form covalent bonds that connect different polymer chains, leading to the formation of a three-dimensional network. The rigidity of the phenyl group and the flexibility of the methyl and allyl groups can influence the final mechanical and thermal properties of the resulting network material.

Development of Silicon-Containing Polymers for Low Dielectric Constant (Low-k) Materials

The advancement of microelectronics and high-frequency communication technologies necessitates the development of insulating materials with a low dielectric constant (low-k) to minimize signal delay, reduce power consumption, and prevent crosstalk between interconnects. rsc.orgd-nb.info Silicon-containing polymers have emerged as a prominent class of materials for these applications due to their inherent properties, such as good thermal stability, processability, and the ability to tune their dielectric properties through molecular design. researchgate.net The structure of this compound, featuring a central silicon atom, a phenyl group, and polymerizable allyl groups, makes it a candidate monomer for synthesizing low-k dielectric polymers.

Polymers derived from this compound would belong to the family of carbon-doped silica-based materials (SiCOH), which are known for their excellent dielectric properties with k values typically ranging from 2.7 to 3.3. mdpi.com The cross-linking capability of the diallyl functionality allows for the formation of a stable, three-dimensional network. This network structure, combined with the presence of the low-polarity Si-C bonds and the bulky phenyl groups, is expected to yield a material with a desirable low dielectric constant, good thermal stability, and low water uptake. researchgate.net

The table below summarizes the dielectric properties of various silicon-containing polymers, illustrating the effectiveness of incorporating silicon and bulky organic groups in achieving low-k characteristics.

| Polymer Type | Key Structural Features | Dielectric Constant (k) | Frequency | Reference |

|---|---|---|---|---|

| Polyaryl Ether Ketone (PAEK-4F6S) | Bulky BAF and SBI units | 1.98 | 1 MHz | rsc.org |

| Polycarbosilane Copolymer | Copolymer of 4-methyl-1-pentene (B8377) and Si-containing diolefin | < 2.0 | 1 MHz | rsc.org |

| Benzocyclobutene (BCB) Modified Siloxanes | BCB cross-linking groups | 2.65 - 2.78 | Not Specified | nih.gov |

| Polysiloxane-imide | Polysiloxane with phenyl side groups in polyimide backbone | ~2.5 - 2.7 | Not Specified | digitellinc.com |

| Cross-linked Polycarbosilanes | Dibenzocyclobutene and disilacyclobutane units | 2.42 - 2.60 | 10 MHz | researchgate.net |

Photoinitiated Polymerization of Polysilanes and Derived Block Copolymers

Photoinitiated polymerization offers significant advantages, including spatial and temporal control, low energy consumption, and the ability to perform reactions at ambient temperatures. core.ac.uk This technique is particularly relevant for monomers like this compound, whose allyl groups are amenable to radical polymerization. Polysilanes, polymers with a silicon backbone (Si-Si), are of particular interest due to their unique electronic and photophysical properties. cmu.edu

The photoinitiation process typically involves a photoinitiator that, upon absorption of light (usually UV), generates reactive species such as radicals. core.ac.uk In the context of this compound, these radicals can initiate polymerization by adding across the carbon-carbon double bonds of the allyl groups. This process would lead to the formation of a polycarbosilane, where the silicon atoms are incorporated into the polymer side chain.

Alternatively, polysilanes based on a poly(methylphenylsilane) backbone can be synthesized first via methods like Wurtz-type coupling of dichloromethylphenylsilane (B109416) with alkali metals. cmu.edu These pre-formed polysilanes can then act as macroinitiators. Poly(methyl phenyl silane) itself absorbs in the UV region (up to 330 nm) and can be used in combination with addition-fragmentation agents to initiate the cationic polymerization of other monomers. researchgate.net The photolysis of the Si-Si backbone generates silyl (B83357) radicals, which can initiate further reactions. researchgate.net

Kinetic studies on the photoinitiated cross-linking of siloxane rubbers with various organosilanes have shown that the efficiency of the process depends on the nature of the photosensitive initiator. researchgate.net Oligosilanes, particularly those with phenyl groups like tris(trimethylsilyl)phenylsilane, have been found to be highly efficient initiators for vulcanization. researchgate.net A similar mechanism could be employed where this compound acts as a cross-linking agent in a photosensitive formulation.

The synthesis of block copolymers containing polysilane segments allows for the combination of the unique properties of polysilanes with those of other polymers. For instance, block copolymers of polystyrene and polymethylphenylsiloxane have been synthesized and studied for their phase behavior. kpi.ua A common strategy to create such block copolymers is through living anionic polymerization, where one block is polymerized first, and then the second monomer is added to grow the second block from the living chain end. kpi.uanih.gov For example, a pentasilyl dianion can act as an initiator for the polymerization of alkyl methacrylate (B99206) monomers, yielding block copolymers with a central polysilane core. nih.gov Similarly, a living polystyrene chain could potentially initiate the polymerization of a cyclic siloxane to form a polystyrene-b-polysiloxane block copolymer. kpi.ua

The table below details examples of polymerization methods involving silicon-containing monomers and polymers.

| Polymerization Method | Monomer(s)/Initiator | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| Electroreductive Coupling | Alkylaryldichlorosilane with Mg electrodes | High molecular weight poly(alkylarylsilane) | Effective method for high molecular weight polysilanes (Mn up to 31,000). | cmu.edu |

| Photoinitiated Cationic Polymerization | Poly(methyl phenyl silane) with addition-fragmentation agents | Poly(cyclohexene oxide) | Polysilane extends the spectral response for photoinitiation to 330 nm. | researchgate.net |

| Anionic Block Copolymerization | Styrene, methylphenylsiloxane cyclic trimers | Polystyrene-b-polymethylphenylsiloxane (PS-b-PMPS) | A reliable method for synthesizing block copolymers with narrow molecular weight distribution (Mw/Mn < 1.1). | kpi.ua |

| Anionic Polymerization | Alkyl methacrylates initiated by pentasilyl dianion | Block copolymers with a pentasilane (B14176424) core | Polymerization proceeded with living features, allowing controlled molecular weights. | nih.gov |

| Photoinitiated Cross-linking | Poly(methylvinylsiloxane) rubber with methylphenylsilane (B1236316) initiators | Cross-linked polysiloxane film | Tris(trimethylsilyl)phenylsilane was found to be a highly efficient photoinitiator. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Diallyl Methyl Phenyl Silane and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of Diallyl(methyl)(phenyl)silane, providing detailed information about the molecule's structure and its transformations.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structure of this compound and assessing the purity of the compound. Each distinct proton environment within the molecule produces a signal at a characteristic chemical shift (δ), and the integration of these signals provides the relative ratio of the protons.

The ¹H NMR spectrum of this compound exhibits several key signals. The protons on the phenyl group typically appear as a multiplet in the downfield aromatic region, approximately between δ 7.33 and 7.53 ppm. rsc.org The vinyl protons of the allyl groups are also found downfield, with the internal proton (-CH=) appearing as a multiplet around δ 5.67-5.88 ppm. rsc.org The terminal vinyl protons (=CH₂) resonate further upfield. The protons of the methylene (B1212753) groups (-CH₂-) attached to the silicon atom are observed in the allylic region. tau.ac.il Finally, the protons of the methyl group directly bonded to the silicon atom produce a singlet signal in the upfield region, typically around δ 0.6 ppm. chemicalbook.com

The precise chemical shifts and coupling patterns are instrumental in verifying the successful synthesis of the target molecule. Furthermore, ¹H NMR is highly effective for impurity assessment. The presence of unexpected signals can indicate residual starting materials, solvents, or byproducts from side reactions. By comparing the integration of impurity signals to those of the main product, a quantitative estimation of purity can be achieved. pitt.edu

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.33 - 7.53 | Multiplet (m) |

| Allyl (-CH=) | 5.67 - 5.88 | Multiplet (m) |

| Allyl (=CH₂) | ~4.8 - 5.0 | Multiplet (m) |

| Allyl (-CH₂-Si) | ~1.9 - 2.1 | Doublet (d) |

| Methyl (Si-CH₃) | ~0.6 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. With a much wider chemical shift range than ¹H NMR, ¹³C NMR spectra typically show one distinct signal for each unique carbon atom, facilitating the unambiguous confirmation of the molecular skeleton. oregonstate.edu

For this compound, the aromatic carbons of the phenyl group resonate in the typical range of δ 125-150 ppm. libretexts.org The quaternary carbon of the phenyl ring attached to the silicon atom will have a distinct chemical shift within this region. The sp²-hybridized carbons of the allyl double bonds appear between δ 115 and 140 ppm. libretexts.org The sp³-hybridized carbons, including the allyl methylene carbon (Si-CH₂) and the methyl carbon (Si-CH₃), are found significantly upfield. The analysis of the ¹³C NMR spectrum is crucial for verifying the integrity of the carbon skeleton and for characterizing the structure of polymeric derivatives formed through reactions involving the allyl groups.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (Ar-C) | 125 - 150 |

| Allyl (-CH=) | ~134 |

| Allyl (=CH₂) | ~114 |

| Allyl (-CH₂-Si) | ~23 |

| Methyl (Si-CH₃) | ~ -3 |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) is a specialized technique that provides direct insight into the local chemical environment of the silicon atom. Although ²⁹Si has a low natural abundance and lower sensitivity compared to ¹H, it has a very wide chemical shift range, making it highly diagnostic for characterizing silicon-containing compounds. huji.ac.ilnih.gov The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. nih.govunige.ch

In this compound, the silicon atom is bonded to three carbon atoms (one methyl, two allyl) and one phenyl group. This specific environment gives rise to a characteristic signal in the ²⁹Si NMR spectrum. For tetracoordinate silicon atoms bonded to four carbon atoms, resonances are typically found between δ -4 and +20 ppm relative to the standard tetramethylsilane (TMS). pascal-man.com During polymerization reactions such as hydrosilylation, where the silicon-hydride bond of another species adds across the allyl double bonds, the coordination environment of the silicon atom in this compound changes, leading to the formation of new Si-C bonds. This transformation results in a significant change in the ²⁹Si chemical shift, making ²⁹Si NMR an excellent tool for monitoring the progress of such reactions and characterizing the structure of the resulting polymer. researchgate.netresearchgate.net

Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for Different Silicon Environments

| Silicon Environment (R = alkyl, aryl) | Typical Chemical Shift (δ, ppm) |

|---|---|

| R₃Si-C | +20 to -10 |

| R₂Si(OR')₂ | -40 to -70 |

| RSi(OR')₃ | -55 to -85 |

| Si(OR)₄ | -100 to -120 |

The integration of NMR spectroscopy with flow reactors provides a powerful platform for real-time reaction monitoring. beilstein-journals.org In-line and flow-based NMR techniques allow for the continuous analysis of a reacting mixture as it flows through the spectrometer, offering dynamic insights into reaction kinetics, product formation, and the appearance of transient intermediates. magritek.com This approach is particularly valuable for studying the synthesis and polymerization of this compound, such as in hydrosilylation reactions.

Modern benchtop NMR spectrometers can be installed directly in a laboratory fume hood and connected to a flow chemistry setup. magritek.comrsc.org This configuration enables chemists to track the concentration of reactants and products over time, facilitating rapid reaction optimization. magritek.com Advanced techniques, such as ultrafast 2D NMR, can also be implemented under flow conditions. rsc.org These methods can acquire a complete 2D spectrum in under a second, providing detailed structural and mechanistic information on the fly, which is crucial for understanding complex reaction pathways. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Investigation

Mass spectrometry (MS) is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, MS is used to confirm its molecular identity and to study the mechanisms of its reactions. The fragmentation pattern observed in the mass spectrum offers structural clues that can corroborate data from NMR spectroscopy.

In the context of mechanistic investigations, particularly for catalytic reactions like hydrosilylation, soft-ionization MS techniques such as Electrospray Ionization (ESI-MS) have proven to be exceptionally powerful. acs.org These methods can transfer transient organometallic intermediates from the solution phase to the gas phase with minimal fragmentation. acs.org This capability allows for the direct detection and characterization of key species in a catalytic cycle, such as those proposed in the Chalk-Harrod mechanism for hydrosilylation, providing direct evidence for proposed reaction pathways. mdpi.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the high-resolution separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for the analysis of volatile and semi-volatile compounds and is therefore well-suited for assessing the purity of this compound and identifying volatile byproducts from its synthesis or subsequent reactions. researchgate.netmdpi.comnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. nih.gov The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for positive identification. nih.gov This technique is highly sensitive and can detect trace-level impurities. However, it is important to note that analysis of silane (B1218182) compounds by GC-MS can sometimes be complicated by gas-phase reactions with residual water in the ion source of the mass spectrometer, which may lead to the formation of unexpected ions and complicate spectral interpretation. researchgate.netwiley.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

For this compound (C₁₃H₁₈Si), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ²⁸Si). This calculated mass serves as a reference against which the experimentally determined mass is compared. The extremely small mass difference between the theoretical and measured values confirms the elemental composition with high confidence. HRMS is also crucial for characterizing polymeric derivatives, where it can help identify end groups or repeating unit masses in oligomeric fragments.

| Property | Value |

| Molecular Formula | C₁₃H₁₈Si |

| Theoretical Exact Mass | 202.1178 u |

| Typical HRMS Instrument | Time-of-Flight (TOF) MS |

| Expected Accuracy | < 5 ppm |

| Ionization Method | Electron Ionization (EI) |

Electrospray Ionization Mass Spectrometry (ESI-MS) in Catalyst Screening and Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly valuable for studying catalytic processes involved in the polymerization of this compound. The polymerization, often involving transition metal catalysts, proceeds through various charged or polar intermediates. ESI-MS is adept at transferring these delicate, non-volatile species from solution into the gas phase for mass analysis with minimal fragmentation. libretexts.org

This technique is instrumental in the high-throughput screening of homogeneous catalysts. nih.gov By analyzing reaction aliquots, ESI-MS can rapidly identify catalytically active species, observe the formation of catalyst-monomer complexes, and detect key intermediates in the catalytic cycle. For instance, in olefin metathesis polymerization of the allyl groups, ESI-MS could be used to detect ruthenium-carbene catalyst intermediates bound to the monomer. This provides direct mechanistic insights, helping to optimize catalyst structure and reaction conditions for efficient polymerization. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the discrete vibrational energy levels of molecules. Both Infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" based on the vibrations of a molecule's functional groups, but they operate on different principles and are subject to different selection rules, often providing complementary information. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Progression

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds (e.g., stretching, bending). The resulting spectrum provides a unique fingerprint, confirming the presence of its key structural motifs.

The FTIR spectrum of the monomer is expected to show characteristic absorption bands for the allyl groups (C=C and =C-H stretches), the phenyl group (aromatic C=C and C-H stretches), and the methyl group (aliphatic C-H stretches), as well as vibrations associated with the silicon atom (Si-C bonds). gelest.com During polymerization, FTIR is an excellent tool for monitoring reaction progression. For example, in the polymerization involving the allyl groups, the disappearance or significant reduction in the intensity of the vinyl C=C stretching peak (~1640 cm⁻¹) and the =C-H stretching peak (~3080 cm⁻¹) would indicate the consumption of the monomer and the formation of a saturated polymer backbone. nih.gov

Table of Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3080 | Stretching | =C-H (Allyl) |

| ~3050 | Stretching | =C-H (Phenyl) |

| ~2960 | Stretching | -C-H (Methyl) |

| ~1640 | Stretching | C=C (Allyl) |

| ~1590, ~1485 | Stretching | C=C (Phenyl Ring) |

| ~1428 | Bending | Si-Phenyl |

| ~1250 | Bending | Si-CH₃ |

| ~1120 | Stretching | Si-Phenyl |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful complementary technique to FTIR for generating a molecular fingerprint. scitechdaily.com It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the molecule's vibrational modes. nih.gov While IR absorption is strongest for polar bonds, Raman scattering is often more sensitive to non-polar, symmetric bonds.

For this compound, the C=C bond of the allyl groups and the aromatic ring breathing modes of the phenyl group are expected to produce strong and distinct Raman signals. nih.gov This makes Raman spectroscopy particularly useful for characterizing the unsaturated portions of the molecule. The Si-C bonds also give rise to Raman signals. Like FTIR, Raman spectroscopy can be used to monitor polymerization by observing the change in intensity of the vibrational bands associated with the allyl groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. shu.ac.uk The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.org

The UV-Vis spectrum of this compound is primarily determined by its chromophores: the phenyl group and the two allyl groups. fiveable.me The phenyl group is expected to exhibit strong π → π* transitions, typically showing a primary absorption band around 210 nm and a weaker, fine-structured secondary band around 260 nm. uzh.ch The isolated C=C double bonds of the allyl groups also undergo π → π* transitions but at shorter wavelengths, usually below the typical 200 nm cutoff of standard spectrophotometers. Saturated organosilanes can exhibit σ → σ* transitions, but these occur at even higher energies in the far-UV region. youtube.com

Upon polymerization, if the phenyl group remains a pendant group, the UV-Vis spectrum is expected to be similar to that of the monomer. However, if the polymerization process leads to extended conjugation, a significant bathochromic (red) shift to longer wavelengths would be observed. This technique is also fundamental for photochemical studies, as it identifies the wavelengths of light the molecule can absorb to initiate photochemical reactions.

Table of Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Approximate λₘₐₓ (nm) |

|---|---|---|

| π → π* | Phenyl Group | ~210, ~260 |

| π → π* | Allyl Group | < 200 |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a material in the solid state. For a crystalline sample, single-crystal X-ray crystallography can elucidate precise bond lengths, bond angles, and intermolecular interactions, providing an exact molecular structure. researchgate.netmdpi.com